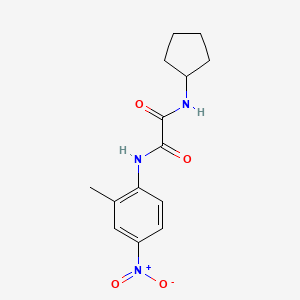

N1-环戊基-N2-(2-甲基-4-硝基苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

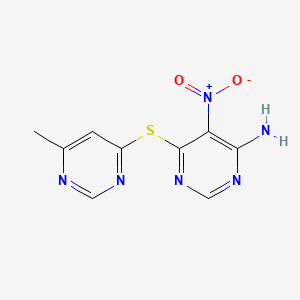

N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is a chemical compound that belongs to the class of oxalamides. Oxalamides are compounds characterized by the presence of the oxalamide functional group, which consists of two amide groups connected to the same carbon atom. The specific structure of N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide indicates that it has a cyclopentyl group and a 2-methyl-4-nitrophenyl group attached to the nitrogen atoms of the oxalamide moiety.

Synthesis Analysis

The synthesis of related oxalamide compounds has been explored in the literature. For instance, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the classical Meinwald rearrangement and a new rearrangement sequence . Although this paper does not specifically mention N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide, the methodology described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of oxalamides can vary depending on the substituents attached to the nitrogen atoms. The paper on N-alkyl-N-cyclopropylanilines discusses the reactivity of these compounds with nitrous acid, leading to the cleavage of the cyclopropyl group and the formation of various products . While this does not directly pertain to N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide, it suggests that the cycloalkyl group in oxalamides could potentially undergo similar reactions under certain conditions.

Physical and Chemical Properties Analysis

科学研究应用

合成方法

- Mamedov 等人 (2016) 的一项研究开发了一种新型的一锅合成方法,可从 3-(2-硝基芳基)环氧-2-甲酰胺合成 N1-(2-羧基芳基)-N2-(芳基或 H) 草酰胺,该方法适用于合成类似的化合物,如 N1-环戊基-N2-(2-甲基-4-硝基苯基)草酰胺。这种方法操作简单、产率高,非常适合合成邻氨基苯甲酸衍生物和草酰胺 (Mamedov 等人,2016)。

DNA 结合研究

- Tahir 等人 (2015) 对与 N1-环戊基-N2-(2-甲基-4-硝基苯基)草酰胺类似的化合物进行了 DNA 相互作用研究,揭示了它们潜在的抗癌特性。这些研究使用了循环伏安法和紫外-可见光谱法等技术,表明这些化合物在医学研究中的重要性 (Tahir 等人,2015)。

生物降解和环境影响

- Bhushan 等人 (2000) 探讨了 Ralstonia sp. SJ98 对甲基-4-硝基苯酚的趋化性和生物降解,这与了解类似于 N1-环戊基-N2-(2-甲基-4-硝基苯基)草酰胺的化合物的环境影响和降解途径相关。这项研究有助于环境净化和生物修复工作 (Bhushan 等人,2000)。

光催化活性

- Chakraborty 等人 (2021) 报道了微波辅助合成 Ag2O-ZnO 复合纳米锥体,用于电化学检测和 4-硝基苯酚的光降解。这项研究与检测和去除硝基苯酚衍生物相关,其中可能包括类似于 N1-环戊基-N2-(2-甲基-4-硝基苯基)草酰胺的化合物,这些衍生物存在于环境样品中 (Chakraborty 等人,2021)。

作用机制

Target of Action

The primary target of N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Result of Action

The molecular and cellular effects of N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide’s action are largely dependent on its interaction with Methionine aminopeptidase . By potentially inhibiting this enzyme, the compound could disrupt protein synthesis and regulation, leading to various cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and carries out its function.

属性

IUPAC Name |

N-cyclopentyl-N'-(2-methyl-4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-9-8-11(17(20)21)6-7-12(9)16-14(19)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRFJJIVERATMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol](/img/structure/B2508565.png)

![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)

![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2508572.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)

![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)